tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate
Overview
Description
tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate is an organic compound with the molecular formula C11H22N2O2. It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom of the carbamate moiety. This compound is notable for its use in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate typically involves the reaction of (1S,2R)-2-aminocyclopentanol with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:
- Dissolve (1S,2R)-2-aminocyclopentanol in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours to ensure complete conversion.
- Purify the product by standard techniques such as extraction, washing, and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing side reactions and improving product purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Primary amines.
Substitution: N-substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate is used as a protecting group for amines during multi-step synthesis processes. Its stability under various reaction conditions makes it an ideal candidate for protecting functional groups that need to be preserved until the final stages of synthesis.
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules allows researchers to investigate the structural and functional aspects of proteins.
Medicine
In the pharmaceutical industry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active amine, providing a controlled release mechanism for therapeutic agents.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable building block for complex chemical products.
Mechanism of Action
The mechanism by which tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate exerts its effects involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases, which cleave the carbamate bond. The released amine can then interact with molecular targets, such as receptors or enzymes, to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog lacking the cyclopentyl group.
tert-Butyl ((1S,2R)-2-hydroxycyclopentyl)carbamate: Similar structure but with a hydroxyl group instead of an amine.
tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of both a cyclopentyl ring and an amine group. This combination of features provides distinct reactivity and stability, making it particularly useful in applications requiring selective protection and controlled release of amines.
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDIBGWURAVIH-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666924 | |
Record name | tert-Butyl [(1S,2R)-2-aminocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445479-01-6 | |
Record name | tert-Butyl [(1S,2R)-2-aminocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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